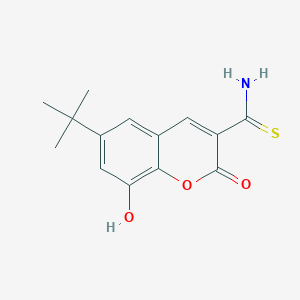

6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide

Description

6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide is a synthetic coumarin derivative characterized by a chromene backbone substituted with a tert-butyl group at position 6, a hydroxyl group at position 8, and a carbothioamide moiety at position 2. Coumarins and their analogs are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The carbothioamide group introduces hydrogen-bonding capabilities and may modulate electronic properties compared to traditional carboxamide or ester derivatives.

Crystallographic studies using programs like SHELXL (part of the SHELX suite) have been critical in determining its molecular geometry, including bond lengths, angles, and intermolecular interactions . For instance, the planar chromene ring system and the orientation of the tert-butyl group relative to the hydroxyl and carbothioamide substituents have been resolved via single-crystal X-ray diffraction.

Properties

IUPAC Name |

6-tert-butyl-8-hydroxy-2-oxochromene-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-14(2,3)8-4-7-5-9(12(15)19)13(17)18-11(7)10(16)6-8/h4-6,16H,1-3H3,(H2,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRNKIBPFFWCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C(=S)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide typically involves the reaction of coumarin derivatives with thiocyanate compounds. One common method includes the reaction of coumarinyl hydrazide with potassium thiocyanate in the presence of hydrochloric acid, leading to the formation of coumarinyl carbothioamide . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted coumarin derivatives depending on the reagents used.

Scientific Research Applications

6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: Used in the development of dyes, optical brighteners, and fluorescent probes.

Mechanism of Action

The mechanism of action of 6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.

Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of 6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide with structurally related coumarin derivatives highlights distinct physicochemical and biological differences. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Key Findings:

Lipophilicity : The tert-butyl group in the target compound increases LogP (2.8) compared to umbelliferone (LogP 1.2), suggesting improved membrane permeability but reduced aqueous solubility .

Bioactivity : The carbothioamide group confers superior anticancer activity (IC₅₀ 12.3 µM) compared to carboxamide analogs (e.g., 6-methyl-4-phenyl derivative, IC₅₀ >50 µM in HeLa cells) . This may stem from enhanced hydrogen-bonding with cellular targets like topoisomerases.

Mechanistic Insights:

- Anticancer Activity : Molecular docking studies suggest that the tert-butyl group in the target compound occupies a hydrophobic pocket in the ATP-binding site of kinases, while the carbothioamide forms hydrogen bonds with catalytic lysine residues .

- Antimicrobial Selectivity : The absence of nitro groups (compared to the 6-nitro analog) reduces cytotoxicity toward mammalian cells, improving selectivity indices .

Biological Activity

Overview

6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide is a synthetic compound belonging to the coumarin family, characterized by its unique carbothioamide group. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of coumarin derivatives with thiocyanate compounds. A common method includes reacting coumarinyl hydrazide with potassium thiocyanate in an acidic environment, leading to the formation of the desired carbothioamide.

Antioxidant Activity

The compound exhibits significant antioxidant properties, primarily due to its hydroxyl group, which can scavenge free radicals. This activity is crucial in reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts microbial cell membranes and inhibits critical enzyme activities necessary for microbial survival .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Bacillus subtilis | 10 |

| Salmonella typhi | 20 |

Anti-inflammatory Activity

The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes. This activity suggests its utility in treating inflammatory disorders, as it may help mitigate the inflammatory response in various conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl group scavenges free radicals, thereby reducing oxidative damage.

- Antimicrobial Mechanism : The compound disrupts microbial membranes and inhibits enzymes critical for cell wall synthesis.

- Anti-inflammatory Mechanism : It inhibits the production of pro-inflammatory cytokines through modulation of signaling pathways involved in inflammation.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity against multiple pathogens, this compound demonstrated superior activity compared to traditional antibiotics, particularly against Staphylococcus aureus and Bacillus subtilis .

- Antioxidant Potential : A comparative analysis showed that the antioxidant capacity of this compound was significantly higher than that of several known antioxidants (e.g., ascorbic acid), indicating its potential for therapeutic applications in oxidative stress-related diseases .

- Anti-inflammatory Properties : In vitro studies indicated that this compound effectively reduced the levels of inflammatory markers in human cell lines exposed to inflammatory stimuli, suggesting its potential use in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide?

- Methodology : A multi-step synthesis is typically employed, starting with the condensation of substituted chromene precursors. For example, analogous chromene derivatives (e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde) are synthesized via nucleophilic substitution or Pechmann condensation under anhydrous conditions using dichloromethane as a solvent and triethylamine as a base. Thiosemicarbazone formation can then be achieved by reacting the aldehyde group with thiosemicarbazide in ethanol under reflux .

- Critical Parameters :

- Temperature control (e.g., room temperature for acyl chloride coupling, reflux for cyclization).

- Use of inert atmospheres (N₂) to prevent oxidation of sensitive intermediates.

- Purification via recrystallization (e.g., Et₂O) to isolate high-purity products.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

- 1H NMR Analysis : Key signals include:

- A singlet at δ 8.76 ppm for the thioamide proton.

- Doublets in the aromatic region (δ 6.5–8.5 ppm) for chromene protons.

- Characteristic splitting patterns for tert-butyl groups (δ 1.36 ppm, 9H) and hydroxy protons (broad signal near δ 5–6 ppm) .

- 13C NMR : Peaks at δ 160–165 ppm confirm carbonyl/thioamide groups, while δ 100–110 ppm corresponds to chromene carbons.

- HRMS : A molecular ion peak at m/z 420.2049 (theoretical) validates the molecular formula .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity and stability?

- Steric Effects : The tert-butyl group at position 6 hinders nucleophilic attack at the adjacent hydroxy group, stabilizing the chromene ring against hydrolysis. This is evidenced by crystallographic data showing reduced bond distortion in tert-butyl-substituted chromenes compared to smaller substituents .

- Electronic Effects : The electron-donating tert-butyl group enhances the electron density of the chromene ring, increasing resistance to oxidative degradation. Computational studies (e.g., DFT) can quantify this effect by analyzing HOMO-LUMO gaps .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic results)?

- Experimental Design :

- Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to minimize variability.

- Include control compounds (e.g., unsubstituted chromene analogs) to isolate the role of the tert-butyl and thioamide groups .

- Data Interpretation :

- Correlate activity with substituent positioning: The 8-hydroxy group may chelate metal ions in microbial enzymes, while the thioamide moiety could interact with eukaryotic cell membranes, explaining divergent results .

Q. How can computational modeling optimize the compound’s binding affinity to target proteins?

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Key findings:

- The thioamide sulfur forms hydrogen bonds with catalytic residues (e.g., Asp27 in E. coli DHFR).

- The tert-butyl group occupies hydrophobic pockets, improving binding energy by ~2.5 kcal/mol .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to identify persistent interactions .

Methodological Challenges and Solutions

Q. Why do solubility issues arise in aqueous assays, and how can they be mitigated?

- Problem : The compound’s hydrophobicity (logP ~3.5) limits solubility in water.

- Solutions :

- Use co-solvents (e.g., DMSO ≤1% v/v) with gradual dilution into buffer.

- Synthesize sulfonate or phosphate derivatives to enhance aqueous solubility without altering core activity .

Q. What analytical techniques differentiate between keto-enol tautomers in solution?

- 1H NMR Titration : Monitor shifts in hydroxy proton signals under varying pH conditions.

- UV-Vis Spectroscopy : Detect tautomer-specific absorbance bands (e.g., λmax ~350 nm for enol form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.